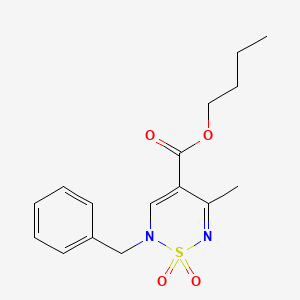

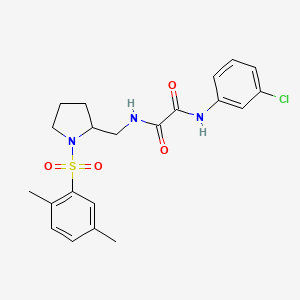

![molecular formula C13H20ClN3O2 B2505655 6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide CAS No. 1436243-79-6](/img/structure/B2505655.png)

6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide" is a pyridine derivative, which is a class of compounds known for their diverse chemical properties and biological activities. Pyridine derivatives are often used in pharmaceuticals, agrochemicals, and materials science. The specific structure of this compound suggests potential reactivity due to the presence of chloro, dimethylamino, and methoxyethyl groups attached to the pyridine ring.

Synthesis Analysis

The synthesis of pyridine derivatives can involve various strategies, including low-temperature conversions and multistep reactions. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which are structurally related to the compound , was achieved through a low-temperature aryl bromide-to-alcohol conversion . This suggests that similar low-temperature strategies could potentially be applied to synthesize the compound of interest. Additionally, the synthesis of complex pyridine derivatives may require multistep sequences, as seen in the preparation of certain bicyclic pyridinols .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial in determining their reactivity and interaction with other molecules. For example, the coordination of thiosemicarbazones to mercury centers in pyridine-2-carboxamide derivatives involves the azomethine nitrogen and thiolate sulfur atoms, leaving the heterocyclic nitrogen atoms free . This indicates that the molecular structure of pyridine derivatives can facilitate specific binding modes, which could be relevant for the compound "this compound" in its interactions with other chemical entities.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions with O- and N-nucleophiles. For example, ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates react with O-nucleophiles to form phenoxymethyl and methoxymethyl derivatives, and with N-nucleophiles to yield compounds with a dimethylamino group . This suggests that the chloro and dimethylamino groups in the compound of interest may also participate in similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary widely. Some pyridinols have been found to be stable to air oxidation, while others decompose upon exposure to the atmosphere . The basicity of these compounds can approach physiological pH, which may influence their biological activity . Additionally, the reactivity of pyridine derivatives with peroxyl radicals indicates that they can act as effective antioxidants . These properties are important to consider when analyzing the potential applications and stability of "this compound".

科学的研究の応用

Antitumor Agents

Research has shown that derivatives of this compound, particularly those involving substitutions on the acridine and pyridine cores, exhibit significant antitumor activity. For example, the study by Rewcastle et al. (1986) on acridine derivatives revealed that substituents at different positions on the acridine ring can significantly influence both the physicochemical properties and antitumor activities of these compounds, with specific derivatives showing high levels of in vitro and in vivo antileukemic activity Rewcastle, G., Atwell, G., Chambers, D., Baguley, B., Denny, W. (1986). Journal of Medicinal Chemistry.

Synthesis and Reactivity

The versatility of this compound extends to its reactivity with other nucleophiles, forming a variety of heterocyclic compounds. Gadzhili et al. (2015) demonstrated the reactions of certain pyridine derivatives with O- and N-nucleophiles, leading to the synthesis of novel compounds with potential pharmaceutical applications Gadzhili, R. A., Dikusar, E., Aliev, A. G., Mamedova, G. M., Potkin, V., Alieva, S. K. (2015). Russian Journal of Organic Chemistry.

Novel Antitumor Olivacine Derivatives

Further exploration into the compound's derivatives revealed a promising series of antitumor olivacine derivatives. Jasztold-Howorko et al. (1994) synthesized and evaluated a series of these derivatives, finding several with high cytotoxicity for cultured cells and good antitumor activity in vivo, making them candidates for further evaluation on murine solid tumors Jasztold-Howorko, R., Landras, C., Pierré, A., Atassi, G., Guilbaud, N., Kraus-Berthier, L., Léonce, S., Rolland, Y., Prost, J., Bisagni, E. (1994). Journal of Medicinal Chemistry.

Antioxidant Properties

The compound's derivatives have also been studied for their antioxidant properties. Wijtmans et al. (2004) synthesized a series of 6-substituted-2,4-dimethyl-3-pyridinols, demonstrating their potential as effective phenolic chain-breaking antioxidants Wijtmans, M., Pratt, D., Brinkhorst, J., Serwa, R., Valgimigli, L., Pedulli, G., Porter, N. (2004). The Journal of Organic Chemistry.

Amplifiers of Phleomycin

Investigations into the compound's derivatives as amplifiers of phleomycin against bacterial strains have highlighted their potential as antibacterial agents. Brown and Cowden (1982) detailed the synthesis and activity of pyridinylpyrimidines with strongly basic side chains, showcasing their role in enhancing the effects of phleomycin Brown, D. J., Cowden, W. (1982). Australian Journal of Chemistry.

将来の方向性

The study of pyridine derivatives is a very active area of research, and new compounds with interesting properties are being synthesized all the time. This particular compound, with its combination of chloro, carboxamide, and ether groups, could have a variety of interesting applications in fields like medicinal chemistry or materials science .

特性

IUPAC Name |

6-chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3O2/c1-16(2)7-8-17(9-10-19-3)13(18)11-5-4-6-12(14)15-11/h4-6H,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTPQONQXFWCFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CCOC)C(=O)C1=NC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Morpholin-4-yl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2505573.png)

![3-(4-fluorophenyl)-1-heptyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2505578.png)

![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2505579.png)

![4-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2505580.png)

![(E)-2-[2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2505583.png)

![1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol](/img/structure/B2505590.png)

![N-(4-bromophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2505592.png)